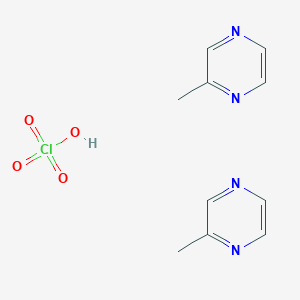
2-Methylpyrazine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrazine is an organic compound with the molecular formula C5H6N2. It is a type of pyrazine, which is a class of aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the ring. Perchloric acid, with the formula HClO4, is a strong acid commonly used in analytical chemistry and as a reagent in various chemical reactions. The combination of 2-Methylpyrazine and perchloric acid can lead to interesting chemical behaviors and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpyrazine can be synthesized through several methods. One common method involves the condensation of methylglyoxal with ethylenediamine . Another method is the catalytic dehydrogenation of 2-methylpiperazine . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields.
Industrial Production Methods: In industrial settings, 2-Methylpyrazine is often produced using vapor-phase catalytic processes. For example, the reaction of ethylenediamine with propylene glycol over a heterogeneous catalyst can yield 2-Methylpyrazine . The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In the presence of strong oxidizing agents like bromamine-B in perchloric acid medium, 2-Methylpyrazine can be oxidized to its corresponding N-oxide .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Methylpyrazine include bromamine-B, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction pathway and the yield of the desired products.
Major Products: The major products formed from the reactions of 2-Methylpyrazine depend on the specific reaction conditions. For example, oxidation reactions typically yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
2-Methylpyrazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 2-Methylpyrazine derivatives have been studied for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties . In the food industry, pyrazines, including 2-Methylpyrazine, are used as flavor additives due to their characteristic nutty and roasted aromas .
Mechanism of Action
The mechanism of action of 2-Methylpyrazine and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, 2-Methylpyrazine can interact with proteins and enzymes, leading to changes in their activity and function . The specific molecular targets and pathways depend on the particular application and the chemical structure of the derivative being studied.
Comparison with Similar Compounds
2-Methylpyrazine is part of a larger family of pyrazines, which includes compounds like 2,5-Dimethylpyrazine, 2,3,5,6-Tetramethylpyrazine, and 2-Acetylpyrazine . These compounds share similar chemical structures but differ in the number and position of substituents on the pyrazine ring. The unique properties of 2-Methylpyrazine, such as its specific aroma and reactivity, distinguish it from other pyrazines and make it valuable for certain applications .
Conclusion
2-Methylpyrazine, in combination with perchloric acid, exhibits unique chemical behaviors and has diverse applications in various fields
Properties
CAS No. |
62085-09-0 |
|---|---|
Molecular Formula |
C10H13ClN4O4 |
Molecular Weight |
288.69 g/mol |
IUPAC Name |
2-methylpyrazine;perchloric acid |
InChI |
InChI=1S/2C5H6N2.ClHO4/c2*1-5-4-6-2-3-7-5;2-1(3,4)5/h2*2-4H,1H3;(H,2,3,4,5) |
InChI Key |
ROVBPTGIUGJZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1.CC1=NC=CN=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















